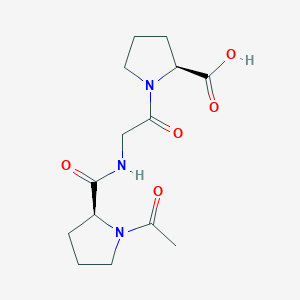

Ac-Pro-Gly-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBMVIVQPLOJGL-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-Pro-Gly-Pro-OH: An In-Depth Technical Guide on its Mechanism of Action in Neutrophil Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH or Ac-PGP) is a potent, matrikine-derived chemoattractant for neutrophils, playing a critical role in the amplification and perpetuation of inflammatory responses. Generated from the proteolytic degradation of extracellular collagen, this tripeptide acts as a key signaling molecule that bridges tissue injury with innate immune cell infiltration. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with chemokine receptors, downstream signaling cascades, and the enzymatic pathways responsible for its formation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers and professionals in immunology and drug development.

Core Mechanism: CXCR2-Mediated Chemotaxis

The primary mechanism by which this compound recruits neutrophils is through its action as a ligand for the C-X-C chemokine receptor 2 (CXCR2), and to a lesser extent, CXCR1.[1][2] These receptors are G protein-coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils.[3][4] While this compound shares structural homology with the ELR+ motif found in classical CXC chemokines like CXCL8 (IL-8), the nature of its interaction with CXCR2 is complex.[2][5]

Studies have demonstrated that selective CXCR2 antagonists effectively block neutrophil migration induced by this compound, confirming the receptor's central role in this process.[3][6] Upon binding, this compound triggers a signaling cascade characteristic of GPCR activation, beginning with the activation of a pertussis toxin-sensitive G-protein.[3] This initiates downstream events crucial for directed cell movement, including cytosolic calcium mobilization and cytoskeletal rearrangement.[3]

However, there is some debate regarding the directness of this interaction. Some studies have reported that this compound does not directly displace radiolabeled CXCR1/2 ligands in binding assays, suggesting a potential indirect mechanism.[3][4] One proposed indirect route is that this compound stimulates neutrophils to release CXCL8, which then acts as the primary chemoattractant.[1][3] Yet, experiments using neutralizing antibodies against CXCL8 have shown that while CXCL8 release is induced, it is not responsible for the direct chemotactic effects of this compound.[3] This indicates that this compound is a bona fide chemoattractant that mediates its effects primarily through CXCR2, even if the precise binding kinetics differ from canonical chemokines.[3]

Signaling Pathway

The binding of this compound to CXCR2 initiates a well-defined intracellular signaling cascade that culminates in neutrophil chemotaxis.

-

G-Protein Activation: The ligand-receptor complex activates an associated heterotrimeric G-protein (Gαi), which is sensitive to pertussis toxin.[3]

-

Downstream Effectors: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for cell activation and migration.[3]

-

Kinase Activation: The signaling cascade also involves the activation of other kinases, such as extracellular signal-regulated kinase 1/2 (ERK1/2), which regulate cellular processes required for motility.[5]

Figure 1. this compound induced CXCR2 signaling cascade.

Generation of this compound: A Feed-Forward Inflammatory Loop

This compound is not constitutively present but is generated de novo at sites of inflammation through the enzymatic breakdown of collagen, the most abundant protein in the extracellular matrix (ECM).[1][7] This process involves a specific proteolytic cascade, creating a powerful self-perpetuating cycle of inflammation.

-

Initial Collagen Cleavage: Matrix metalloproteinases (MMPs), particularly MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B), which are abundantly released by activated neutrophils, perform the initial cleavage of native collagen into smaller fragments.[7][8]

-

PGP Liberation: These collagen fragments then serve as substrates for prolyl endopeptidase (PE), another enzyme found in neutrophils. PE specifically cleaves these fragments to liberate the Pro-Gly-Pro (PGP) tripeptide.[9]

-

N-terminal Acetylation: While PGP itself has some chemoattractant activity, its potency is significantly increased by N-terminal acetylation to form this compound. The exact mechanism and enzyme responsible for this final acetylation step in vivo are still under investigation.

This generation pathway establishes a vicious cycle: an initial inflammatory insult recruits neutrophils, which release MMPs and PE. These enzymes degrade collagen to produce this compound, which in turn recruits more neutrophils to the site, thus amplifying and sustaining the inflammatory state.[1][9][10]

Figure 2. Enzymatic cascade for this compound generation.

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified in various in vitro assays. The following table summarizes key data points from the literature, primarily focusing on the concentration required to elicit a half-maximal response (EC50) in neutrophil polarization or chemotaxis assays.

| Compound | Assay Type | EC50 / Effective Concentration | Reference |

| This compound | Neutrophil Polarization | 0.5 mM | [11][12] |

| This compound | Neutrophil Chemotaxis | 10⁻⁷ to 3 x 10⁻³ M (active range) | [3] |

| APGPR (analog) | Neutrophil Polarization | 0.34 mM | [11][12] |

| PGP | Neutrophil Polarization | 15 mM | [11][12] |

| Ac-Pro-Gly | Neutrophil Polarization | 3.4 mM | [11][12] |

Key Experimental Protocols

The elucidation of the this compound mechanism relies on several key experimental methodologies.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay directly measures the directed migration of neutrophils towards a chemoattractant.

-

Principle: A two-chamber apparatus is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the test compound (this compound) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.

-

Methodology:

-

Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Setup: The lower wells of a Boyden chamber are filled with medium containing various concentrations of this compound or a control buffer.

-

Membrane: A polycarbonate membrane (typically 3-5 µm pore size) is placed over the lower wells.

-

Cell Seeding: Isolated neutrophils are resuspended in medium and seeded into the upper chamber.

-

Incubation: The chamber is incubated for 60-90 minutes at 37°C in a 5% CO₂ environment to allow for migration.

-

Quantification: The membrane is removed, fixed, and stained (e.g., with Diff-Quik). The number of migrated cells on the lower side of the membrane is counted using light microscopy.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key second messenger in GPCR signaling.

-

Principle: Neutrophils are loaded with a fluorescent calcium indicator dye. Upon stimulation with this compound, the resulting increase in intracellular Ca²⁺ causes a change in the dye's fluorescence intensity, which is measured over time.

-

Methodology:

-

Cell Loading: Isolated neutrophils are incubated with a calcium-sensitive dye, such as Fura-2 AM, which can cross the cell membrane.

-

Washing: Cells are washed to remove excess extracellular dye.

-

Measurement: Cells are placed in a cuvette within a spectrofluorometer. A baseline fluorescence reading is established.

-

Stimulation: this compound is added to the cuvette, and the change in fluorescence intensity (often measured as a ratio of emission at two different excitation wavelengths) is recorded continuously.

-

Figure 3. Workflow for a typical neutrophil chemotaxis experiment.

Conclusion and Therapeutic Implications

This compound is a pivotal mediator in the chronification of neutrophilic inflammation. Its mechanism of action centers on the activation of the CXCR2 receptor, leading to G-protein-mediated signal transduction, calcium mobilization, and ultimately, directed neutrophil migration. The generation of this matrikine from collagen by neutrophil-derived enzymes creates a potent feed-forward loop that links ECM degradation directly to sustained immune cell infiltration. This pathway is implicated in the pathophysiology of numerous chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and inflammatory bowel disease.[1][8] The detailed understanding of this mechanism offers significant therapeutic potential, suggesting that targeting the generation of this compound (e.g., via MMP or PE inhibitors) or blocking its interaction with CXCR2 could represent a powerful strategy to disrupt the cycle of chronic inflammation and tissue damage.

References

- 1. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neutrophil chemoattractant peptide proline-glycine-proline is associated with acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.vu.nl [research.vu.nl]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. gut.bmj.com [gut.bmj.com]

- 9. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

Ac-Pro-Gly-Pro-OH: A Technical Guide to its Function as a CXCR2 Chemokine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH), a tripeptide derived from the degradation of extracellular matrix collagen, has emerged as a significant modulator of the inflammatory response, primarily through its action on neutrophils. This technical guide provides an in-depth analysis of this compound's role as an agonist of the CXCR2 chemokine receptor, a key mediator of neutrophil recruitment and activation. We will delve into the contentious mechanism of action, detailing both the proposed direct and the more recently evidenced indirect pathways of CXCR2 activation. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its biological activity, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in the context of inflammatory diseases.

Introduction

Chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis are often characterized by persistent neutrophil infiltration in tissues.[1] The recruitment and activation of these leukocytes are tightly regulated by chemokines and their receptors. The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on neutrophils and is a primary target for a class of chemokines characterized by the Glu-Leu-Arg (ELR) motif, such as CXCL8 (IL-8). This compound (also known as Ac-PGP) is a collagen-derived matrikine that has been identified as a potent neutrophil chemoattractant.[1] Its structural similarity to the ELR motif of classical CXCR2 ligands has led to the hypothesis that it directly engages and activates CXCR2, thereby driving neutrophil-mediated inflammation.[1] However, the precise mechanism of Ac-PGP's interaction with CXCR2 has been a subject of scientific debate, with accumulating evidence suggesting a more complex, indirect mode of activation. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's function in relation to CXCR2.

Mechanism of Action: A Controversial Agonist

The role of this compound as a CXCR2 agonist is complex, with conflicting reports in the scientific literature.

2.1. The "Direct Agonist" Hypothesis (Initial Proposition)

Initial studies proposed that this compound directly binds to and activates CXCR2, mimicking the action of canonical ELR+ chemokines like CXCL8. This was supported by observations that this compound-induced neutrophil chemotaxis is sensitive to CXCR2 antagonists.

2.2. The "Indirect Agonist" Hypothesis (Emerging Evidence)

More recent and detailed investigations have challenged the direct agonist model. Several key findings support an indirect mechanism of action:

-

Lack of Direct Binding: Radioligand displacement assays have shown that this compound fails to displace radiolabeled CXCL8 from CXCR2 expressed on both neutrophils and recombinant cell lines.

-

No Direct G-Protein Activation or β-Arrestin Recruitment: In functional assays, this compound does not directly induce G-protein signaling or β-arrestin recruitment in cells solely expressing CXCR2.

-

CXCL8 Release from Neutrophils: A compelling body of evidence indicates that this compound stimulates neutrophils to synthesize and release CXCL8.[2][3] This newly released CXCL8 then acts in an autocrine or paracrine manner to activate CXCR2 on surrounding neutrophils, leading to their migration and activation.[2]

Therefore, while the physiological effects of this compound are mediated through CXCR2, it is likely that it functions as an indirect agonist by first triggering the release of a direct CXCR2 ligand, CXCL8, from its primary target cell, the neutrophil.

Signaling Pathways

The downstream signaling events initiated by this compound in neutrophils are consistent with CXCR2 activation, albeit through the indirect mechanism involving CXCL8. The key signaling cascades include:

-

G-Protein Coupling: The this compound-induced chemotactic response in neutrophils is sensitive to pertussis toxin, indicating the involvement of Gαi-coupled G protein-coupled receptors (GPCRs).[2]

-

Calcium Mobilization: Activation of neutrophils by this compound leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a hallmark of GPCR-mediated signaling.

-

MAPK and NF-κB Activation: Further downstream, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for the expression of pro-inflammatory genes.

The following diagram illustrates the proposed signaling pathways for both direct and indirect CXCR2 activation by this compound.

Proposed signaling pathways of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound. It is important to note that a wide range of effective concentrations have been reported in the literature, likely due to variations in experimental systems and endpoints measured.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference(s) |

| Neutrophil Chemotaxis | Human Neutrophils | Dose Range | 10⁻⁷ - 3 x 10⁻³ M | [2] |

| Neutrophil Polarization | Human Neutrophils | EC₅₀ | 0.5 mM | [4] |

| CXCL8 Release | Human Neutrophils | Dose Range | 10⁻⁴ - 3 x 10⁻³ M | [3] |

Table 2: In Vivo Activity of this compound

| Model System | Effect | Dose Range/Concentration | Reference(s) |

| Mouse Airway Instillation | Neutrophil Influx | Not specified | |

| Mouse Acute Lung Injury (LPS) | Increased Ac-PGP levels in airways | Not applicable | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

5.1. Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the directed migration of neutrophils towards a chemoattractant.

-

Principle: A two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the test compound (this compound) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

Protocol Outline:

-

Isolate human neutrophils from peripheral blood using density gradient centrifugation.

-

Resuspend neutrophils in an appropriate assay buffer.

-

Add this compound at various concentrations to the lower wells of a Boyden chamber.

-

Place a filter membrane (typically 3-5 µm pore size) over the lower wells.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60 minutes).

-

After incubation, remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells per high-power field using a microscope.

-

Express results as a chemotactic index (fold increase in migration over buffer control).

-

5.2. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following cell stimulation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the dye's fluorescence properties change, which can be measured using a fluorometer or flow cytometer.

-

Protocol Outline:

-

Isolate neutrophils as described above.

-

Load the cells with a calcium-sensitive fluorescent dye by incubation.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a calcium-containing buffer.

-

Measure the baseline fluorescence.

-

Add this compound and continuously record the fluorescence signal over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

5.3. CXCL8 Release Assay (ELISA)

This assay quantifies the amount of CXCL8 released from neutrophils upon stimulation.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses specific antibodies to detect and quantify a target protein (in this case, CXCL8).

-

Protocol Outline:

-

Isolate neutrophils and resuspend them in culture medium.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 9 or 16 hours).[3]

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant.

-

Quantify the concentration of CXCL8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

5.4. In Vivo Neutrophil Recruitment Model

Animal models are used to assess the pro-inflammatory effects of this compound in a physiological context.

-

Principle: this compound is administered to an animal (e.g., via intratracheal instillation in a mouse model of lung inflammation), and the resulting influx of neutrophils into the target tissue is quantified.

-

Protocol Outline:

-

Anesthetize the animal (e.g., a C57BL/6 mouse).

-

Administer this compound via the desired route (e.g., oropharyngeal aspiration to target the lungs).

-

At a specified time point post-administration (e.g., 6 hours), euthanize the animal.

-

Perform a bronchoalveolar lavage (BAL) to collect cells from the lungs.

-

Count the total number of cells in the BAL fluid and perform differential cell counts (e.g., using cytospins and staining) to determine the number of neutrophils.

-

The lung tissue can also be harvested for histological analysis or measurement of myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.

-

The following diagram provides a generalized workflow for assessing the chemotactic activity of this compound.

Generalized experimental workflow for Ac-PGP assessment.

Conclusion and Future Directions

This compound is a potent neutrophil chemoattractant that plays a significant role in inflammatory processes. While its effects are clearly mediated through the CXCR2 receptor, the prevailing evidence points towards an indirect mechanism of action, whereby this compound stimulates neutrophils to release CXCL8, which in turn activates CXCR2. This nuanced understanding is critical for the design of therapeutic strategies targeting this pathway.

Future research should focus on several key areas:

-

Identification of the Primary Ac-PGP Receptor: The receptor(s) on neutrophils that this compound directly binds to initiate CXCL8 release remains to be definitively identified.

-

Elucidation of Intracellular Signaling: A more detailed characterization of the intracellular signaling pathways that link the primary Ac-PGP receptor to CXCL8 synthesis and release is needed.

-

Therapeutic Targeting: Given the role of this compound in chronic neutrophilic inflammation, the development of inhibitors that block its production or its interaction with its primary receptor could represent a novel therapeutic approach for diseases like COPD and cystic fibrosis.

This technical guide provides a solid foundation for researchers and drug development professionals working on the role of this compound in inflammation and its interaction with the CXCR2 signaling axis. A thorough understanding of its complex mechanism of action is paramount for the successful development of novel therapeutics targeting this pathway.

References

- 1. Targeting of a common receptor shared by CXCL8 and N-Ac-PGP as a therapeutic strategy to alleviate chronic neutrophilic lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. The neutrophil chemoattractant peptide proline-glycine-proline is associated with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Structure of Ac-Pro-Gly-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and structural characterization of the tripeptide Ac-Pro-Gly-Pro-OH. This peptide, an endogenous degradation product of extracellular collagen, is a known agonist of the CXCR2 receptor and exhibits potential therapeutic effects in conditions such as sepsis by modulating inflammatory responses.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and the relevant signaling pathway.

Chemical Structure and Properties

This compound is a tripeptide with the sequence Acetyl-Proline-Glycine-Proline. The N-terminus is acetylated, and the C-terminus is a free carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁N₃O₅ | [1] |

| Molecular Weight | 311.34 g/mol | [1] |

| CAS Number | 292171-04-1 | [1] |

| Appearance | White solid | - |

| Purity (typical) | ≥95% | [1] |

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.

Detailed Experimental Protocol

This protocol is based on standard Fmoc-SPPS procedures and is suitable for manual or automated synthesis.[3][4][5]

Materials:

-

Fmoc-Pro-OH loaded Wang resin (0.5-0.8 mmol/g)

-

Fmoc-Gly-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Fmoc-Pro-OH loaded Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Glycine Coupling:

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Proline Coupling:

-

Activate Fmoc-Pro-OH (3 eq.) as described in step 3.

-

Add the activated Fmoc-Pro-OH solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

N-terminal Acetylation:

-

Treat the deprotected resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5]

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to obtain a high-purity product.[6]

Experimental Protocol

Instrumentation and Conditions:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 35% B over 30 minutes is a typical starting point for a small, relatively polar peptide like this compound.

-

Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).

-

Detection: UV at 214 nm and 280 nm.

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated preparative HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Expected Quantitative Data

| Parameter | Expected Value |

| Crude Yield | 70-90% |

| Purity after HPLC | >98% |

| Overall Yield | 40-60% |

Structural Characterization

The identity and structure of the purified this compound are confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to verify the molecular weight and sequence of the peptide.

Expected Data:

-

[M+H]⁺: 312.15 (Calculated for C₁₄H₂₂N₃O₅⁺)

-

[M+Na]⁺: 334.13 (Calculated for C₁₄H₂₁N₃NaO₅⁺)

Expected Fragmentation Pattern:

The major fragmentation in ESI-MS/MS of peptides occurs at the peptide bonds, leading to the formation of b- and y-ions. For this compound, the expected major fragments are listed below. The "proline effect" can lead to preferential cleavage at the N-terminal side of proline residues.[7][8]

| Ion | Sequence | Calculated m/z |

| b₁ | Ac-Pro | 140.07 |

| b₂ | Ac-Pro-Gly | 197.09 |

| y₁ | Pro-OH | 116.07 |

| y₂ | Gly-Pro-OH | 173.09 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure and stereochemistry of the peptide. The chemical shifts are sensitive to the local chemical environment and conformation. Due to the presence of two proline residues, cis-trans isomerism around the peptide bonds can lead to the observation of multiple sets of signals.[9][10]

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

| Proton | Proline (N-term) | Glycine | Proline (C-term) | Acetyl |

| α-CH | 4.3-4.5 ppm | 3.9-4.1 ppm | 4.2-4.4 ppm | - |

| β-CH₂ | 2.0-2.3 ppm | - | 2.0-2.3 ppm | - |

| γ-CH₂ | 1.9-2.1 ppm | - | 1.9-2.1 ppm | - |

| δ-CH₂ | 3.5-3.8 ppm | - | 3.5-3.8 ppm | - |

| -CH₃ | - | - | - | 2.1 ppm |

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

| Carbon | Proline (N-term) | Glycine | Proline (C-term) | Acetyl |

| C=O (peptide) | 173-176 ppm | 171-174 ppm | - | - |

| C=O (carboxyl) | - | - | 177-180 ppm | - |

| C=O (acetyl) | - | - | - | 174-177 ppm |

| α-C | 61-64 ppm | 43-45 ppm | 62-65 ppm | - |

| β-C | 30-33 ppm | - | 30-33 ppm | - |

| γ-C | 25-28 ppm | - | 25-28 ppm | - |

| δ-C | 48-51 ppm | - | 48-51 ppm | - |

| -CH₃ | - | - | - | 22-24 ppm |

Biological Activity and Signaling Pathway

This compound is an agonist of the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR) primarily expressed on neutrophils.[1][2] Activation of CXCR2 by this compound initiates a signaling cascade that modulates inflammatory responses.[11][12]

This compound Induced CXCR2 Signaling Pathway

The binding of this compound to CXCR2 leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which ultimately influence cell survival, migration, and cytokine production.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, along with an overview of its primary signaling mechanism. The provided protocols and data serve as a valuable resource for researchers investigating the chemical biology and therapeutic potential of this important tripeptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. bharavilabs.in [bharavilabs.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ac-Pro-Gly-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Pro-Gly-Pro-OH is a tetrapeptide that has garnered significant interest in the scientific community due to its biological activities, particularly as an agonist of the CXC chemokine receptor 2 (CXCR2).[1][2] As an endogenous degradation product of extracellular collagen, this peptide plays a role in inflammatory processes and immune responses.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its primary signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. These properties influence its solubility, stability, and biological activity.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁N₃O₅ | [3] |

| Molecular Weight | 311.34 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Sequence | Ac-PGP-OH | [1] |

| CAS Number | 292171-04-1 | [4] |

Solubility

The solubility of this compound is a critical factor for its handling and use in various experimental settings.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Reference |

| Water | ≥ 50 mg/mL (160.60 mM) | Saturation unknown. | [1] |

| DMSO | Soluble | To increase solubility, heating the tube to 37°C and using an ultrasonic bath may be beneficial. | [5] |

| Ethanol | Information not readily available | ||

| Methanol | Information not readily available |

It is advisable to prepare stock solutions and store them in aliquots to prevent degradation from repeated freeze-thaw cycles.[1]

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. The N-terminal acetylation of the peptide significantly influences its pI. Using online pI prediction tools, the theoretical isoelectric point of this compound can be estimated.

Table 3: Predicted Isoelectric Point (pI) of this compound

| Prediction Tool | Predicted pI |

| Calistry Isoelectric Point Calculator | ~3.82 |

| Bachem Peptide Calculator | ~3.86 |

| AAT Bioquest Isoelectric Point Calculator | ~3.86 |

Note: These are theoretical values and the experimental pI may vary.

Stability

The stability of this compound is essential for its storage and handling.

Table 4: Stability and Storage of this compound

| Condition | Recommendation | Reference |

| Solid (Powder) | Store at -20°C for up to 1 year. | [1] |

| In Solvent | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |

| pH Stability | The stability of the peptide is influenced by pH, with charge repulsion at neutral and basic pH potentially affecting conformation and stability. | |

| Temperature Stability | Avoid repeated freeze-thaw cycles. Thermal stability is dependent on the peptide's conformation. | [1][6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Piperidine in DMF (20%)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Loading: The first amino acid, Fmoc-Pro-OH, is attached to the 2-chlorotrityl chloride resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound proline using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling agent like DIC and HOBt and then coupled to the deprotected amine on the resin.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the subsequent amino acids (Pro).

-

N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and a base like pyridine in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.

-

Lyophilization: The purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized to obtain a fluffy white powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Preparative C18 column

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of the mobile phase A.

-

Gradient Elution: The peptide is purified using a linear gradient of mobile phase B. A typical gradient might be 5-60% B over 30 minutes.

-

Fraction Collection: Fractions are collected based on the UV absorbance at 214 nm or 280 nm.

-

Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.[7][8]

Characterization

a) Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[9][10][11][12]

-

Expected [M+H]⁺: 312.35 g/mol

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the peptide.[4][13][14]

-

¹H NMR: The spectrum will show characteristic peaks for the protons of the proline and glycine residues, as well as the acetyl group.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the peptide, providing further structural confirmation.

Signaling Pathway and Experimental Workflow Visualization

CXCR2 Signaling Pathway

This compound acts as an agonist for the CXCR2 receptor, a G-protein coupled receptor (GPCR).[1][15][16] Activation of CXCR2 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G-protein.[15][16] This leads to the activation of downstream pathways such as the PI3K/Akt, PLC/PKC, and MAPK/Erk pathways, ultimately resulting in various cellular responses including cell migration, proliferation, and inflammation.[15][16]

Caption: CXCR2 Signaling Pathway activated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for peptide synthesis and characterization.

References

- 1. Isoelectric point Calculator | Calistry [calistry.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hplc.eu [hplc.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Generation of Ac-Pro-Gly-Pro-OH: A Technical Guide to its Origins, Measurement, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide N-acetyl-Prolyl-Glycyl-Proline-OH (Ac-Pro-Gly-Pro-OH), a derivative of the collagen breakdown product Pro-Gly-Pro (PGP), has emerged as a significant bioactive molecule, particularly in the context of inflammation and tissue remodeling. Its endogenous generation is a multi-step enzymatic process initiated by the degradation of collagen, the most abundant protein in the extracellular matrix. This technical guide provides an in-depth overview of the enzymatic cascade leading to the formation of this compound, detailed experimental protocols for its quantification and the characterization of the involved enzymes, and a summary of its key signaling pathways.

The Genesis of this compound from Collagen Catabolism

The formation of this compound is a sequential process involving the coordinated action of several proteases. The primary source of this tetrapeptide is the breakdown of collagen, a protein rich in Proline and Glycine residues.[1]

Initial Collagen Fragmentation by Matrix Metalloproteinases (MMPs)

The initial and rate-limiting step in the degradation of fibrillar collagens is their cleavage by specific Matrix Metalloproteinases (MMPs).[2] MMPs are a family of zinc-dependent endopeptidases capable of degrading various components of the extracellular matrix.[2] Collagenases, a subgroup of MMPs including MMP-1, MMP-8, and MMP-13, are unique in their ability to cleave the intact triple-helical collagen molecule at a specific site, generating characteristic ¾ and ¼ fragments.[2] Gelatinases, such as MMP-2 and MMP-9, further degrade the denatured collagen fragments (gelatin).[3] This initial fragmentation is crucial as it exposes cleavage sites for subsequent enzymatic action.

Generation of Pro-Gly-Pro (PGP) by Prolyl Endopeptidase (PEP)

The collagen fragments generated by MMPs serve as substrates for Prolyl Endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][4] PEP specifically acts on oligopeptides, liberating the tripeptide Pro-Gly-Pro (PGP) from the larger collagen-derived fragments.[1] Neutrophils, key inflammatory cells, have been identified as a source of PEP, and they can generate PGP from collagen upon activation.[1]

Acetylation of PGP to form this compound

The final step in the formation of the stable and biologically active tetrapeptide is the N-terminal acetylation of PGP to yield this compound. The precise enzymatic machinery responsible for this acetylation in vivo is still under investigation, though it is a critical modification for its potent chemoattractant activity.[5]

Quantitative Data on this compound and Enzyme Kinetics

The concentration of this compound and the kinetic parameters of the enzymes involved in its generation are crucial for understanding its physiological and pathological roles.

Concentrations of this compound in Biological Fluids

Recent studies have begun to quantify this compound in human samples, particularly in the context of inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD).

| Biological Fluid | Patient Population | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Citation |

| Sputum | COPD | 0.61 | 1.89 | [6][7] |

| Plasma | COPD | 0.60 | 1.13 | [6][7] |

Table 1: Reported concentrations of this compound in human biological fluids.

Kinetic Parameters of Key Enzymes

The efficiency of the enzymatic cascade is determined by the kinetic parameters of the involved proteases. Below is a summary of reported kinetic data for MMP-8 and MMP-9 acting on collagen and synthetic substrates.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Citation |

| MMP-8 | Type I Collagen | - | - | 2,570 | [8] |

| MMP-8 | Type II Collagen | - | - | 590 | [8] |

| MMP-8 | Type III Collagen | - | - | 130 | [8] |

| MMP-9 | Knight SSP | - | - | 224,513 | [9] |

| MMP-9 | fTHP-15 | - | 1.1 | - | [9] |

Table 2: Kinetic parameters of Matrix Metalloproteinases involved in collagen degradation. Knight SSP and fTHP-15 are synthetic substrates.

Experimental Protocols

Accurate measurement of this compound and the activity of the generating enzymes is essential for research in this field.

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in biological samples such as plasma or sputum.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma or sputum samples on ice.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the peptide.

-

Evaporate the solvent and reconstitute the sample in an appropriate buffer for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

-

Utilize a triple quadrupole mass spectrometer operating in positive ion mode.

-

Employ Multiple Reaction Monitoring (MRM) for specific and sensitive detection.

-

Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a synthetic this compound standard.

-

Calculate the concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Matrix Metalloproteinase (MMP) Activity Assay

Objective: To measure the collagenolytic activity of MMPs in a sample.

Methodology:

-

Substrate: Use a fluorogenic, triple-helical peptide (THP) substrate that mimics the MMP cleavage site in collagen. The substrate contains a fluorescent reporter and a quencher.

-

Enzyme Activation (if necessary): Pro-MMPs can be activated by treatment with 4-aminophenylmercuric acetate (APMA).

-

Reaction:

-

Incubate the enzyme sample with the fluorogenic THP substrate in an appropriate reaction buffer.

-

Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Detection:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of fluorescence increase is proportional to the MMP activity.

-

-

Quantification:

-

Calculate the enzyme activity based on a standard curve generated with a known concentration of active MMP.

-

Prolyl Endopeptidase (PEP) Activity Assay

Objective: To measure the activity of PEP in a sample.

Methodology:

-

Substrate: Use a synthetic substrate such as Z-Gly-Pro-p-nitroanilide (Z-GP-pNA) or a fluorogenic substrate like Z-Gly-Pro-7-amido-4-methylcoumarin (Z-GP-AMC).

-

Reaction:

-

Incubate the enzyme sample with the substrate in a suitable buffer.

-

PEP cleaves the substrate, releasing p-nitroaniline (pNA) or 7-amido-4-methylcoumarin (AMC).

-

-

Detection:

-

For the chromogenic substrate, measure the increase in absorbance at 410 nm due to the release of pNA.

-

For the fluorogenic substrate, measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) due to the release of AMC.

-

-

Quantification:

-

Calculate the enzyme activity based on the rate of product formation, using a standard curve of pNA or AMC.

-

Signaling Pathways of this compound

This compound exerts its biological effects by activating specific cell surface receptors and downstream signaling cascades.

CXCR2-Mediated Signaling

This compound is a potent agonist for the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) primarily expressed on neutrophils.[5] This interaction is a key driver of neutrophil chemotaxis and activation at sites of inflammation.

Activation of NF-κB and MAPK Pathways

As depicted in the diagram above, the binding of this compound to CXCR2 initiates intracellular signaling cascades that converge on the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK.[4] The activation of these pathways leads to the transcription of genes involved in inflammation, including pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.

Experimental and Logical Workflows

The study of this compound involves a logical progression from its generation to its biological effects.

Conclusion

The endogenous generation of this compound from collagen degradation represents a critical link between extracellular matrix turnover and the inflammatory response. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate this important bioactive peptide. The detailed protocols and pathway diagrams serve as a valuable resource for designing experiments to further elucidate the role of this compound in health and disease, and to explore its potential as a therapeutic target.

References

- 1. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP-8 (Matrix metalloproteinase-8) | BioVendor R&D [biovendor.com]

- 3. Inhibition of MMP-9-dependent Degradation of Gelatin, but Not Other MMP-9 Substrates, by the MMP-9 Hemopexin Domain Blades 1 and 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The matrikine acetyl-proline-glycine-proline and clinical features of COPD: findings from SPIROMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The matrikine acetyl-proline-glycine-proline and clinical features of COPD: findings from SPIROMICS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exosite Interactions Impact Matrix Metalloproteinase Collagen Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pro-Gly-Pro (PGP) Matrikine Research

Abstract

Matrikines, bioactive fragments of the extracellular matrix (ECM), are crucial regulators of diverse physiological and pathological processes. Among these, the collagen-derived tripeptide Proline-Glycine-Proline (PGP) has emerged as a significant modulator of inflammation and tissue repair. Initially characterized as a potent neutrophil chemoattractant, the functional repertoire of PGP and its acetylated form, N-acetyl-PGP (Ac-PGP), is now understood to encompass roles in angiogenesis, wound healing, and neuroregeneration.[1] PGP acts as a damage-associated molecular pattern (DAMP), generated at sites of injury or infection to orchestrate localized inflammatory and subsequent repair responses.[1][2] Its activity is primarily mediated through CXC chemokine receptors, initiating downstream signaling cascades that perpetuate a feed-forward loop of inflammation if not properly regulated. Dysregulation of the PGP generation and degradation axis is implicated in the pathophysiology of chronic inflammatory diseases, making this pathway a compelling target for therapeutic intervention. This guide provides a comprehensive review of PGP matrikine research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biological pathways.

The PGP Lifecycle: Generation, Modification, and Degradation

The bioavailability and function of PGP are tightly controlled by a multi-enzyme pathway involving its generation from the ECM, potential modification, and eventual degradation.

-

Generation: PGP is liberated from the extracellular collagen matrix through a multi-step proteolytic cascade. Matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9, initiate the degradation of collagen.[3] The resulting fragments are further processed by the enzyme prolyl endopeptidase to yield the PGP tripeptide.[4]

-

Modification (Acetylation): In certain inflammatory environments, such as those associated with cigarette smoke, PGP can be N-terminally acetylated to form N-acetyl-PGP (Ac-PGP).[3] This modification significantly enhances its biological activity.

-

Degradation: The resolution of PGP-mediated inflammation is critically dependent on its efficient degradation. The primary enzyme responsible for inactivating PGP is Leukotriene A4 Hydrolase (LTA4H), which demonstrates a novel extracellular aminopeptidase activity.[5][6] Angiotensin-converting enzyme (ACE) also contributes to its breakdown.[7] A failure in this degradation process can lead to the persistence of PGP, resulting in chronic neutrophilic inflammation and pathological tissue remodeling.[5][8]

References

- 1. Direct Macromolecular Drug Delivery to Cerebral Ischemia Area using Neutrophil-Mediated Nanoparticles [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. Extracellular matrix-derived tripeptide proline-glycine-proline inhibits keratinocyte proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.vu.nl [research.vu.nl]

- 7. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface modification of PGP for a neutrophil-nanoparticle co-vehicle to enhance the anti-depressant effect of baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Terminal Acetylation in Pro-Gly-Pro Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pro-Gly-Pro (PGP) tripeptide, an endogenous product of collagen breakdown, is a significant chemoattractant for neutrophils and plays a role in various inflammatory processes. However, like many small peptides, its therapeutic potential is often limited by rapid degradation in biological systems. N-terminal acetylation, a common post-translational modification, represents a key strategy to enhance the stability and, consequently, the biological activity of peptides like PGP. This technical guide provides an in-depth analysis of how N-terminal acetylation protects the PGP peptide from enzymatic degradation, presents quantitative data on the impact of this modification, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Pro-Gly-Pro (PGP) and N-Terminal Acetylation

The Pro-Gly-Pro (PGP) peptide is generated through the hydrolysis of extracellular matrix proteins, particularly collagen, by enzymes like prolyl endopeptidases released from activated immune cells.[1] Its N-acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), is the biologically active molecule that functions as a neutrophil chemoattractant, making it a key player in inflammatory diseases.[1][2]

N-terminal acetylation is the covalent attachment of an acetyl group (CH₃CO) to the N-terminal α-amino group of a peptide or protein.[3][4] This modification is one of the most common in eukaryotes, affecting approximately 80% of human proteins.[4][5] It serves several critical functions:

-

Neutralizes Positive Charge: It converts the positively charged N-terminal amino group into a neutral amide, altering the peptide's overall charge and hydrophobicity.[3][6][7]

-

Mimics Native Structures: Acetylation can help synthetic peptides imitate the structure of native proteins, which is often crucial for biological recognition and activity.[3][7]

-

Enhances Stability: Most importantly for drug development, it blocks a primary pathway of enzymatic degradation, significantly extending the peptide's half-life.[6][8]

The Core Mechanism: How Acetylation Enhances PGP Stability

The principal threat to the stability of small peptides like PGP in vivo is degradation by exopeptidases, specifically aminopeptidases, which sequentially cleave amino acids from the free N-terminus. The PGP peptide, with its exposed N-terminal proline, is a substrate for these enzymes.

N-terminal acetylation effectively "caps" the peptide. The acetyl group physically blocks the N-terminus, rendering it unrecognizable to aminopeptidases.[3][6][8] This protection is the primary mechanism by which acetylation dramatically increases the proteolytic resistance and in vivo half-life of PGP.[6] While other degradation pathways exist (e.g., action of endopeptidases, chemical degradation), blocking N-terminal cleavage is a foundational strategy in peptide optimization.[6]

Quantitative Data on Peptide Stability

While direct comparative kinetic data for PGP versus Ac-PGP was not found in a single study within the search results, the principle of enhanced stability via N-terminal acetylation is well-documented for various peptides. Studies consistently show a dramatic decrease in the degradation of N-acetylated peptides in biological fluids like human plasma.

The following table summarizes representative data from a study on other peptide sequences, illustrating the profound effect of N-terminal acetylation on stability in human plasma. This effect is directly applicable to the PGP/Ac-PGP system.

| Peptide Type | Experimental Condition | Time Point | % Parent Peptide Remaining | Implication for PGP | Reference |

| Non-acetylated Peptides | Human Plasma, 37°C | 0.5 hours | 19% - 80% | PGP would likely degrade rapidly. | [9] |

| 6 hours | < 7% | PGP would be almost entirely cleared. | [9] | ||

| N-acetylated Peptides | Human Plasma, 37°C | 24 hours | > 80% (for anionic peptides) | Ac-PGP shows significantly enhanced stability. | [9] |

| 72 hours | > 20% | Ac-PGP persists for an extended period. | [9] |

This data clearly indicates that N-terminal acetylation can shift a peptide's half-life from minutes or hours to well over a day, a critical improvement for any potential therapeutic agent.[9]

Experimental Protocols

Peptide Synthesis with N-Terminal Acetylation

The standard method for producing PGP and Ac-PGP is Solid-Phase Peptide Synthesis (SPPS). N-terminal acetylation is performed as a final on-resin step.

Methodology:

-

Peptide Assembly: The Pro-Gly-Pro sequence is assembled on a solid support resin (e.g., Wang or Rink Amide resin) using standard Fmoc/tBu chemistry.

-

Final Fmoc Deprotection: The N-terminal Fmoc protecting group of the final proline residue is removed using a piperidine solution.

-

Acetylation Reaction: An acetylation cocktail, typically consisting of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF), is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature to ensure complete capping of the N-terminus.

-

Cleavage and Deprotection: The acetylated peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

In Vitro Plasma Stability Assay

This assay measures the rate of peptide degradation in a physiologically relevant matrix.

Methodology:

-

Preparation: Lyophilized PGP or Ac-PGP is reconstituted in an appropriate buffer. Human plasma is thawed and centrifuged to remove cryoprecipitates.

-

Incubation: The peptide stock solution is spiked into pre-warmed human plasma (37°C) to a final concentration (e.g., 10 µM).

-

Time-Course Sampling: Aliquots of the plasma-peptide mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

-

Reaction Quenching: Each aliquot is immediately mixed with a quenching solution (e.g., acetonitrile containing an internal standard) to precipitate plasma proteins and stop all enzymatic activity.

-

Sample Processing: The quenched samples are vortexed and then centrifuged at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

LC-MS Analysis: The supernatant is transferred to an analysis vial. The concentration of the remaining parent peptide is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the T=0 sample. These values are plotted against time on a semi-logarithmic scale to determine the peptide's half-life (t½).

Signaling Pathways and Logical Relationships

N-terminal acetylation initiates a cascade of effects that culminate in enhanced biological activity, primarily driven by increased stability.

Conclusion

N-terminal acetylation is a simple yet profoundly effective strategy for enhancing the stability of the Pro-Gly-Pro peptide. By blocking the primary route of enzymatic degradation by aminopeptidases, this modification significantly increases the peptide's circulating half-life. This enhanced stability is crucial for allowing Ac-PGP to accumulate at sites of inflammation and exert its biological function as a neutrophil chemoattractant. For researchers in drug development, N-terminal acetylation should be considered a foundational modification when working with PGP or other small peptides to improve their pharmacokinetic profiles and transform them into viable therapeutic candidates.

References

- 1. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. lifetein.com [lifetein.com]

- 4. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. jpt.com [jpt.com]

- 8. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]

- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Ac-Pro-Gly-Pro-OH: A Matrikine Biomarker for Neutrophilic Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: October 31, 2025

Executive Summary

Neutrophilic inflammatory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), are characterized by persistent neutrophil infiltration and subsequent tissue damage. A key driver of this chronic inflammatory cycle is the generation of specific bioactive molecules from the extracellular matrix (ECM) during tissue injury. N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH), a collagen-derived matrikine, has emerged as a potent neutrophil chemoattractant and a promising biomarker for monitoring disease activity and therapeutic efficacy. This document provides a comprehensive technical overview of this compound, detailing its generation, mechanism of action, quantitative data in patient populations, and the experimental protocols for its detection and study.

The Genesis of a Chemoattractant: From Collagen to this compound

This compound is an endogenous peptide fragment generated from the degradation of extracellular collagen.[1] This process is not random but follows a specific enzymatic cascade, creating a direct link between tissue destruction and sustained neutrophil recruitment.

Enzymatic Generation Pathway

The formation of Pro-Gly-Pro (PGP), the precursor to its acetylated form, is a multi-step process initiated by matrix metalloproteinases (MMPs) and completed by prolyl endopeptidase (PE).[2]

-

Collagen Cleavage by MMPs: In inflammatory environments, neutrophils release MMP-8 and MMP-9. These enzymes cleave native collagen, generating various fragments.[2]

-

PGP Formation by Prolyl Endopeptidase (PE): The resulting collagen fragments are further processed by prolyl endopeptidase, an enzyme also found in neutrophils, which specifically cleaves peptide bonds after proline residues to generate the PGP tripeptide.[3][4]

-

Acetylation: The PGP tripeptide is then N-terminally acetylated to form N-acetyl-Pro-Gly-Pro (Ac-PGP), the more stable and potent form of the molecule.[5]

Mechanism of Action: Signaling for Neutrophil Chemotaxis

This compound functions as a potent chemoattractant, guiding neutrophils to sites of inflammation. This action is primarily mediated through the CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor on the surface of neutrophils.[1][6]

Upon binding to CXCR2, Ac-PGP is thought to initiate a downstream signaling cascade that leads to actin polymerization, cellular polarization, and directed cell movement towards the concentration gradient of the peptide.[2] This creates a self-perpetuating cycle of inflammation, where neutrophil-driven collagen degradation releases more Ac-PGP, which in turn recruits more neutrophils.[5] It is important to note that while much evidence points to Ac-PGP acting as a CXCR1/2 ligand[2][7], one study has suggested that it does not interact directly with these receptors, indicating the possibility of a more complex activation mechanism.[8]

Clinical Significance: A Biomarker in Human Disease

Elevated levels of PGP and Ac-PGP have been detected in patient samples from various neutrophilic inflammatory diseases, correlating with disease activity. This makes the peptide a strong candidate for a specific biomarker.

Chronic Obstructive Pulmonary Disease (COPD)

Chronic neutrophilic inflammation is a hallmark of COPD.[3] Studies have shown significantly higher concentrations of PGP in the sputum and serum of COPD patients compared to healthy controls.[3][9]

Cystic Fibrosis (CF)

CF is another disease characterized by persistent neutrophilic inflammation in the airways.[3] Sputum from CF patients experiencing an acute pulmonary exacerbation contains significantly elevated levels of PGP. These levels decrease upon treatment but remain higher than in healthy individuals, suggesting ongoing inflammation and matrix degradation.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical studies.

Table 1: PGP/Ac-PGP Levels in COPD Patients vs. Healthy Controls

| Sample Type | Patient Group | N | Mean Concentration | Reference |

|---|---|---|---|---|

| Sputum | COPD | 5 | 363 pg/mL | [3] |

| Sputum | Healthy Control | 18 | 22 pg/mL | [3] |

| Serum | Healthy Adults | 22 | 6.3 pg/mL (Ac-PGP) |[10] |

Table 2: PGP Levels in Cystic Fibrosis Patients vs. Healthy Controls

| Sample Type | Patient Group | Finding | Reference |

|---|---|---|---|

| Sputum | CF (Exacerbation) | Significantly higher PGP levels vs. controls | [9] |

| Sputum | CF (Post-Discharge) | Levels decreased but remained 5-fold higher than controls |[9] |

Experimental Protocols and Methodologies

Accurate detection and quantification of this compound are critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, while ELISA provides a high-throughput option. In vivo and in vitro models are used to study its biological function.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for quantifying Ac-PGP in complex biological matrices like plasma or serum.[10][11]

Methodology Overview:

-

Sample Preparation: Plasma or serum samples are subjected to protein precipitation, often using acetonitrile. This is followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 column, to separate Ac-PGP from other components.

-

Mass Spectrometric Detection: The separated analyte is ionized (e.g., via electrospray ionization) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for high selectivity.[10][11]

Table 3: Example LC-MS/MS Parameters for PGP and Ac-PGP

| Parameter | PGP | Ac-PGP | Reference |

|---|---|---|---|

| Retention Time | ~1.1 - 1.2 min | ~2.6 min | [11] |

| Mass Transition 1 (m/z) | 270 -> 173 | 312 -> 112 | [10][11] |

| Mass Transition 2 (m/z) | 270 -> 70 | 312 -> 140 | [11] |

| Limit of Quantification (LOQ) | 0.05 ng/mL (in plasma) | 0.05 ng/mL (in plasma) |[11] |

Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

While specific commercial ELISA kits for Ac-PGP may not be widely available, custom assays can be developed. A competitive ELISA format is often suitable for small molecules.

Methodology Overview:

-

Plate Coating: Microtiter plates are coated with a PGP-protein conjugate (e.g., PGP-BSA).

-

Competitive Binding: Samples or standards are pre-incubated with a primary antibody specific to PGP/Ac-PGP and then added to the coated wells. Free PGP/Ac-PGP in the sample competes with the coated PGP for antibody binding.

-

Secondary Antibody & Detection: A species-specific, enzyme-conjugated (e.g., HRP) secondary antibody is added, which binds to the primary antibody captured on the plate.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The color development is inversely proportional to the amount of PGP/Ac-PGP in the sample.

-

Readout: The reaction is stopped, and the absorbance is measured on a plate reader.[12][13]

In Vivo Models: LPS-Induced Pulmonary Neutrophilia

To study the pro-inflammatory effects of Ac-PGP in a physiological context, animal models of lung inflammation are employed.[6]

Methodology Overview:

-

Induction of Inflammation: Mice or rats are challenged with lipopolysaccharide (LPS) via intratracheal or intranasal administration to induce a robust neutrophilic inflammatory response in the lungs.[14]

-

Compound Administration: Test compounds, such as Ac-PGP itself to confirm its effects, or CXCR2 antagonists to test inhibition, can be administered before or after the LPS challenge.[6][15]

-

Analysis: At a specified time point (e.g., 4-24 hours post-challenge), bronchoalveolar lavage (BAL) fluid is collected.[14]

-

Readouts: The BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and for levels of inflammatory mediators and the biomarker (Ac-PGP) itself.

In Vitro Assays: Neutrophil Chemotaxis

The direct chemotactic activity of Ac-PGP and its analogs is assessed using in vitro migration assays, such as the Boyden chamber or polarization assays.[16]

Methodology Overview:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

-

Migration: The lower chamber is filled with a solution containing the chemoattractant (Ac-PGP), and the isolated neutrophils are placed in the upper chamber.

-

Quantification: After an incubation period, the number of neutrophils that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or fluorescent labeling.

Therapeutic and Drug Development Implications

The central role of the MMP/PE/Ac-PGP/CXCR2 axis in driving and sustaining neutrophilic inflammation makes it an attractive target for therapeutic intervention.

-

CXCR2 Antagonism: Small molecule antagonists targeting CXCR2 could block the recruitment of neutrophils mediated by Ac-PGP and other ELR+ chemokines.[15]

-

Enzyme Inhibition: Inhibiting the activity of MMP-8, MMP-9, or prolyl endopeptidase could prevent the formation of PGP and Ac-PGP, thus reducing the chemotactic signal at its source.[2]